molecular formula C19H21IN2O2 B4222386 2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile

2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile

Cat. No.: B4222386
M. Wt: 436.3 g/mol
InChI Key: OXZHOBVDFXWJRT-UHFFFAOYSA-N
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Description

2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile is an organic compound with a complex structure that includes an ethoxy group, an iodine atom, a phenylethylamine moiety, and a phenoxyacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common method involves the reaction of 2-ethoxy-6-iodophenol with (1-phenylethyl)amine in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with biological receptors, while the phenoxyacetonitrile group may participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodine atom allows for unique substitution reactions, and the phenylethylamine moiety provides potential biological activity.

Properties

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(1-phenylethylamino)methyl]phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O2/c1-3-23-18-12-15(11-17(20)19(18)24-10-9-21)13-22-14(2)16-7-5-4-6-8-16/h4-8,11-12,14,22H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZHOBVDFXWJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C)C2=CC=CC=C2)I)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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